Cas no 5150-32-3 ((+)-(2R,3R)-trans-dihydrokaempferal)

(+)-(2R,3R)-trans-dihydrokaempferal structure
5150-32-3 structure
Nome del prodotto:(+)-(2R,3R)-trans-dihydrokaempferal
Numero CAS:5150-32-3
MF:C15H12O6
MW:288.252184867859
CID:2079304
PubChem ID:662

(+)-(2R,3R)-trans-dihydrokaempferal Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-(2R,3R)-trans-dihydrokaempferal
    • (+)-2,3-trans-dihydrokaempferol
    • (+)-dihydrokaempferol
    • (2R,3R)-2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • (2R,3R)-3,4',5,7-tetrahydroxyflavanone
    • (2R,3R)-Aromadendrin
    • (2R,3R)-form-Aromadendrin
    • 2,3-dihydrokaempferol
    • 2,4',5,7-Tetrahydroxyflavanone
    • 3,4',5,7-tetrahydroxydihydroflavonol
    • 3,4',5,7-tetrahydroxyflavanone
    • 3,5,7,4'-tetrahydroxyfl
    • 3,5,7,4'-tetrahydroxyflavane
    • 3-hydroxynaringenin
    • 4',5,7-trihydroxydihydroflavonol
    • arimadendrin
    • aromadendrin
    • dihydrocaempferol
    • dihydrokaempferol
    • 3,5,7,4'-Tetrahydroxyflavanone
    • KAEMPFEROL_met008
    • NCGC00488813-01
    • CHEMBL398847
    • AT25341
    • 104486-98-8
    • 724434-08-6
    • 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
    • 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one #
    • 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one
    • 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-, trans-
    • 3,5,7,4''-TETRAHYDROXYFLAVANONE
    • NS00134207
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
    • NSC327432
    • SCHEMBL39319
    • DTXSID50274279
    • BCP20472
    • 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
    • AKOS032948350
    • PADQINQHPQKXNL-UHFFFAOYSA-N
    • 4H-1-Benzopyran-4-one,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
    • 5150-32-3
    • NSC-327432
    • (+/-)-Dihydrokaempferol
    • Inchi: InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H
    • Chiave InChI: PADQINQHPQKXNL-UHFFFAOYSA-N
    • Sorrisi: OC1C(Oc2cc(O)cc(O)c2C1=O)c1ccc(O)cc1

Proprietà calcolate

  • Massa esatta: 288.06338810Da
  • Massa monoisotopica: 288.06338810Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 1
  • Complessità: 392
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 107Ų
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd